1,1-Dibutoxytrimethylamine molecular structure and properties
1,1-Dibutoxytrimethylamine molecular structure and properties
An In-depth Technical Guide to 1,1-Dibutoxytrimethylamine: Structure, Properties, and Synthetic Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,1-Dibutoxytrimethylamine (also known as N,N-Dimethylformamide dibutyl acetal), a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, reactivity, and practical applications, grounding all claims in authoritative references.
Introduction: A Versatile Building Block
1,1-Dibutoxytrimethylamine belongs to the class of N,N-dimethylformamide acetals, which are highly valuable reagents in synthetic chemistry. While less common than its dimethyl or di-tert-butyl counterparts, the dibutoxy derivative offers a unique profile of reactivity and physical properties. Its primary utility lies in its function as a potent formylating agent for active methylene compounds and as a protecting group precursor.[1] Structurally, it is an acetal of N,N-dimethylformamide (DMF), combining the reactivity of an aminal and an acetal. This dual nature allows it to act as a powerful electrophile, introducing a dimethylaminomethylene group (-CH(N(CH₃)₂)-) that can be readily converted into other functionalities, most notably a formyl group (-CHO).
The butyl groups confer greater lipophilicity compared to methyl or ethyl analogs, which can be advantageous for solubility in less polar organic solvents. Understanding the interplay of its structure, reactivity, and physical properties is crucial for its effective deployment in the synthesis of complex molecules, including pharmaceutical intermediates and fine chemicals.
Molecular Structure and Physicochemical Properties
The molecular structure of 1,1-Dibutoxytrimethylamine features a central carbon atom bonded to a dimethylamino group and two butoxy groups. This arrangement makes the central carbon highly electron-deficient and thus susceptible to nucleophilic attack.
Molecular Formula: C₁₁H₂₅NO₂[2]
IUPAC Name: 1,1-dibutoxy-N,N-dimethylmethanamine[2]
CAS Number: 18503-90-7[3]
SMILES: CCCCOC(N(C)C)OCCCC[2]
Physicochemical Data
A summary of the key physical and chemical properties is presented in the table below. These properties are essential for planning reactions, purification procedures, and ensuring safe handling.
| Property | Value | Source |
| Molar Mass | 203.32 g/mol | [3] |
| Monoisotopic Mass | 203.18852 Da | [2] |
| Density | 0.853 g/mL at 20 °C | [3] |
| Boiling Point | 93 °C at 12 mmHg | [3] |
| Flash Point | 53 °C | [3] |
| Refractive Index | n20/D 1.417 | [3] |
| Predicted pKa | 5.22 ± 0.50 | [3] |
Spectroscopic Characterization Profile
While specific spectral data requires experimental acquisition, the expected spectroscopic signatures can be predicted based on the molecular structure:
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¹H NMR: The spectrum would feature characteristic signals for the two equivalent butoxy groups, including triplets for the terminal methyl groups (~0.9 ppm), multiplets for the internal methylene groups (~1.3-1.6 ppm), and a triplet for the methylene groups adjacent to the oxygen atoms (~3.5-3.7 ppm). A sharp singlet corresponding to the six protons of the dimethylamino group would appear further downfield (~2.2-2.4 ppm), and a singlet for the unique methine proton (-CH) would be observed at ~4.5-5.0 ppm.
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¹³C NMR: The carbon spectrum would show four distinct signals for the butyl chains, a signal for the dimethylamino methyl carbons, and a key downfield signal for the central acetal carbon (~100-110 ppm) due to its attachment to two oxygen atoms and a nitrogen atom.
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IR Spectroscopy: Key absorption bands would include C-H stretching vibrations (~2850-2950 cm⁻¹), strong C-O stretching bands characteristic of the acetal group (~1050-1150 cm⁻¹), and C-N stretching vibrations (~1180-1250 cm⁻¹).
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Mass Spectrometry: Electron impact (EI) mass spectrometry would likely show a weak or absent molecular ion peak (M⁺) at m/z 203 due to the lability of the acetal structure. Common fragmentation patterns would include the loss of a butoxy group (-OC₄H₉) or dimethylamine (-N(CH₃)₂).
Synthesis and Mechanism of Action
Synthesis Pathway
1,1-Dibutoxytrimethylamine is typically synthesized via a transacetalization reaction. The most common route involves the reaction of N,N-dimethylformamide dimethyl acetal (DMF-DMA) with n-butanol. This reaction is generally acid-catalyzed and driven to completion by the removal of the methanol byproduct.[4][5]
Caption: Synthetic pathway for 1,1-Dibutoxytrimethylamine via transacetalization.
Mechanism of Reactivity
The synthetic utility of 1,1-Dibutoxytrimethylamine stems from its ability to act as a formylating agent equivalent. The reaction is initiated by the attack of a nucleophile, typically a carbanion from an active methylene compound (Z-CH₂-Z'), on the electrophilic central carbon. This is followed by the elimination of a butoxide anion and subsequently dimethylamine to form a stable enaminone intermediate. This enaminone can then be hydrolyzed under acidic conditions to yield the final β-ketoaldehyde or formylated product.
This mechanism is analogous to that of Bredereck's reagent (tert-butoxybis(dimethylamino)methane), which also reacts with active C-H bonds to form enamine intermediates that can be further transformed.[6][7][8]
Caption: General mechanism for the formylation of an active methylene compound.
Applications in Organic Synthesis and Drug Development
The primary application of 1,1-Dibutoxytrimethylamine is in the introduction of a one-carbon unit, which serves as a linchpin for constructing more complex molecular architectures.
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Synthesis of Heterocycles: Enaminones, the primary products from the reaction with active methylene compounds, are exceptionally versatile intermediates for synthesizing a wide array of heterocyclic systems like pyrazoles, pyridinones, and isoxazoles, which are common scaffolds in medicinal chemistry.[9]
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Formylation and Vinylation Reactions: It serves as a mild and effective agent for the formylation of ketones, esters, and lactams at the α-position.[9] This transformation is a cornerstone of carbon-carbon bond formation.
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Protecting Group Chemistry: The related N,N-dimethylformamide di-tert-butyl acetal is widely used to protect carboxylic acids as tert-butyl esters under mild conditions.[10] By analogy, the dibutyl acetal can be used to form butyl esters or to protect other sensitive functional groups.
-
Precursor to Complex Molecules: Its ability to facilitate the synthesis of highly functionalized intermediates makes it a valuable tool in the total synthesis of natural products and the development of novel drug candidates.[11][12] For instance, the construction of substituted indoles and quinolines can be achieved using intermediates derived from DMF acetals.[8]
Experimental Protocols
General Protocol for the Formylation of a Ketone
This protocol describes a representative procedure for the reaction of 1,1-Dibutoxytrimethylamine with a ketone containing an α-methylene group.
Disclaimer: This is a generalized procedure and must be adapted to the specific substrate. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the ketone substrate (1.0 eq.).
-
Reagent Addition: Add a suitable anhydrous solvent (e.g., toluene, hexane, or THF). To this solution, add 1,1-Dibutoxytrimethylamine (1.2–1.5 eq.) via syringe.
-
Reaction Conditions: Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup (Enamine Isolation): Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude enaminone can often be purified by column chromatography on silica gel or used directly in the next step.
-
Workup (Hydrolysis to Aldehyde): To convert the enaminone to the formylated product, dissolve the crude residue in a solvent such as THF or acetone. Add aqueous acid (e.g., 1 M HCl) and stir at room temperature until TLC indicates complete conversion. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired formylated compound.
Safety and Handling
As a chemical reagent, 1,1-Dibutoxytrimethylamine requires careful handling. While a specific safety data sheet (SDS) is the definitive source, the following precautions are based on its chemical class and data for analogous compounds like N,N-Dimethylformamide dipropyl acetal.[13]
-
Hazards:
-
Flammability: The compound is a combustible liquid with a flash point of 53 °C.[3] Keep away from heat, sparks, and open flames.
-
Irritation: Likely to be a skin and eye irritant. May cause respiratory tract irritation upon inhalation.[13]
-
Moisture Sensitivity: As an acetal, it is sensitive to moisture and strong acids, which will cause it to hydrolyze.
-
-
Handling:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handle under an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric moisture.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[14]
-
Conclusion
1,1-Dibutoxytrimethylamine is a potent and versatile reagent with significant applications in organic synthesis. Its ability to act as a formylating agent and a precursor to highly functionalized enaminones makes it an invaluable tool for medicinal chemists and synthetic researchers. By understanding its structure, reactivity, and handling requirements, scientists can effectively leverage this compound to construct complex molecular architectures relevant to drug discovery and materials science.
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- Fisher Scientific. SAFETY DATA SHEET.
- TCI Chemicals. SAFETY DATA SHEET.
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